rac Talinolol-d5 is a deuterated variant of Talinolol, which is a racemic mixture of two enantiomers known for its properties as a long-acting, cardioselective beta1-adrenergic receptor blocker. This compound is primarily utilized in scientific research due to its stable isotope labeling capabilities, which facilitate various analytical and biological studies. The presence of deuterium in rac Talinolol-d5 enhances its stability and allows for precise tracking in metabolic pathways and pharmacokinetic studies .
rac Talinolol-d5 falls under the category of beta-blockers, specifically targeting beta1-adrenergic receptors. Its classification as a deuterated compound makes it particularly valuable in research settings where isotopic labeling is required.
The synthesis of rac Talinolol-d5 involves the incorporation of deuterium atoms into the original Talinolol molecule. This can be achieved through several synthetic routes, including:
The synthesis typically requires specific reaction conditions, including:
Industrial production methods focus on scaling up these processes while ensuring high yield and purity through rigorous quality control measures.
The molecular structure of rac Talinolol-d5 is similar to that of standard Talinolol but incorporates deuterium atoms at specific positions within the molecule. This modification aids in distinguishing it from non-deuterated forms during analytical studies.
Key structural data includes:
These parameters are essential for understanding its behavior in various chemical reactions and biological systems .
rac Talinolol-d5 can undergo several types of chemical reactions, including:
The products formed from these reactions depend on the specific conditions and reagents used. For instance:
These reactions are crucial for modifying the compound for various applications in research.
The mechanism of action for rac Talinolol-d5 primarily involves its selective blockade of beta1-adrenergic receptors located in the heart. This blockade results in several physiological effects:
The molecular targets include beta1-adrenergic receptors, with pathways involving the inhibition of cyclic adenosine monophosphate (cAMP) production, which is pivotal in mediating these cardiovascular effects .
Key chemical properties include:
Relevant data indicates that these properties make rac Talinolol-d5 suitable for a range of scientific applications, particularly in analytical chemistry and pharmacology .
rac Talinolol-d5 has a variety of applications in scientific research:
These applications highlight its significance in advancing research across multiple disciplines .
rac Talinolol-d5 is a deuterated isotopologue of the β₁-adrenergic blocker Talinolol, where five hydrogen atoms (protium) are replaced by deuterium (²H or D) at specific molecular positions. This strategic labeling occurs at the 1,1,2,3,3 positions of the amino-alcohol side chain, corresponding to the -O-CH₂-CH(OH)-CH₂-NH- segment of the molecule [9]. The "rac" prefix denotes the racemic nature of the compound, indicating an equimolar mixture of R- and S-enantiomers. Deuterium incorporation creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, which alters kinetic parameters without significantly changing steric or electronic properties. This modification is designed to preserve Talinolol’s intrinsic pharmacological activity while modifying its metabolic stability [6] [9].
Table 1: Structural Attributes of rac Talinolol-d5 vs. Non-Deuterated Talinolol
Property | rac Talinolol-d5 | Non-Deuterated Talinolol |
---|---|---|
Isotopic Substitution | Five ²H atoms at 1,1,2,3,3-positions | None |
Bond Strength (C-X) | ~7-10% stronger C-D bonds | Standard C-H bonds |
Stereochemistry | Racemic mixture | Racemic mixture |
Core Pharmacology | Retained β₁-adrenergic antagonism | β₁-adrenergic antagonism |
The molecular formula of rac Talinolol-d5 is C₂₀H₂₈D₅N₃O₃, reflecting the substitution of five protium atoms with deuterium [1] [3] [9]. This results in a molecular weight of 368.52 g/mol (theoretical average mass), consistent across analytical reports [5] [7]. High-resolution mass spectrometry (HRMS) confirms an exact mass of 368.2836 Da, attributable to the reduced mass contribution of deuterium nuclei [5] [7].
Mass fragmentation patterns exhibit characteristic shifts due to deuterium:
Table 2: Molecular Descriptors and Spectrometric Data
Parameter | Value | Method/Source |
---|---|---|
Molecular Formula | C₂₀H₂₈D₅N₃O₃ | Santa Cruz Biotech [1] [3], LGC Standards [5] [7] |
Average Molecular Weight | 368.52 g/mol | LGC Standards [5] [7] |
Exact Mass | 368.2836 Da | High-Resolution MS [5] [7] |
Purity | >95% (HPLC) | Certificate of Analysis [7] |
Key MS Fragment | m/z 152.1 (C₈H₅D₅NO⁺) | CID Analysis [9] |
The synthesis of rac Talinolol-d5 employs deuterium-labeled precursors to incorporate stable isotopes at the target positions early in the reaction sequence. Two principal strategies are utilized:
The final step involves coupling the deuterated amino-alcohol intermediate with cyclohexyl isocyanate to form the urea moiety, yielding rac Talinolol-d5 [9]. Critical process considerations include:
Table 3: Synthesis Challenges and Mitigation Strategies
Challenge | Solution | Outcome |
---|---|---|
Deuterium Dilution | Use of >98% D-enriched reagents | Maintains isotopic purity >95% [9] |
Byproduct Formation | Low-temperature coupling (-10°C to 0°C) | Suppresses N-chloromethyl byproducts [6] |
Functional Group Compatibility | Sequential protection/deprotection of amine groups | Prevents urea formation at undesired sites [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7